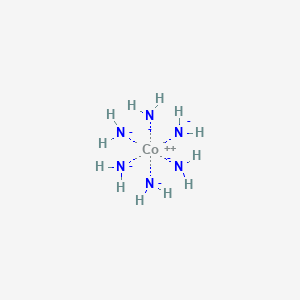

hexaamminecobalt(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexaamminecobalt(II), also known as Hexaamminecobalt(II), is a useful research compound. Its molecular formula is CoH12N6-4 and its molecular weight is 155.07 g/mol. The purity is usually 95%.

The exact mass of the compound hexaamminecobalt(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Cobalt - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality hexaamminecobalt(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hexaamminecobalt(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Catalysis

Hexaamminecobalt(II) serves as an effective catalyst in several chemical reactions, particularly in oxidation and reduction processes. Its ability to switch between oxidation states enhances its utility in catalyzing redox reactions.

Oxidation Reactions

- Mechanism : The hexaamminecobalt(II) complex can be oxidized to hexaamminecobalt(III), facilitating the oxidation of various substrates.

- Application : It is utilized in the oxidation of alcohols and amines, where it promotes the transfer of electrons efficiently.

Table 1: Catalytic Reactions Involving Hexaamminecobalt(II)

| Reaction Type | Substrate | Product | Conditions |

|---|---|---|---|

| Oxidation | Alcohols | Ketones | Aqueous solution with oxidant |

| Reduction | Nitro compounds | Amines | Acidic medium |

| Ligand Exchange | Water | Chloride complex | Addition of HCl |

Material Science

Hexaamminecobalt(II) is also significant in the synthesis of various materials, particularly in the field of nanotechnology and electronics.

Nanomaterials Synthesis

- Application : It is used in the preparation of cobalt nanoparticles, which have applications in magnetic materials and catalysts.

- Case Study : Research indicates that cobalt nanoparticles synthesized from hexaamminecobalt(II) exhibit enhanced catalytic activity compared to bulk cobalt due to their high surface area-to-volume ratio.

Table 2: Properties of Cobalt Nanoparticles Synthesized from Hexaamminecobalt(II)

| Property | Value |

|---|---|

| Size | 5-20 nm |

| Surface Area | 150 m²/g |

| Magnetic Saturation | 60 emu/g |

Biological Applications

Hexaamminecobalt(II) plays a role in biological systems, particularly concerning cobalt metabolism and its effects on living organisms.

- Mechanism : Cobalt ions interact with various biomolecules, influencing enzyme activity and cellular processes.

- Application : It has been studied for its potential use in pharmaceuticals, particularly as a cobalt source in vitamin B12 synthesis.

Table 3: Biological Effects of Hexaamminecobalt(II)

| Effect | Observation |

|---|---|

| Enzyme Activation | Increased activity of certain enzymes |

| Toxicity | Moderate toxicity at high concentrations |

Environmental Applications

Hexaamminecobalt(II) has been investigated for its potential in environmental remediation, particularly in removing pollutants from wastewater.

Pollutant Removal

- Application : It can be used to remove heavy metals from industrial effluents through complexation reactions.

- Case Study : Studies have shown that solutions containing hexaamminecobalt(II) can effectively reduce levels of lead and cadmium in contaminated water sources.

Table 4: Efficiency of Hexaamminecobalt(II) in Heavy Metal Removal

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Cadmium | 50 | 2 | 96 |

Analyse Chemischer Reaktionen

Ligand Exchange Reactions

Hexaamminecobalt(II) can undergo ligand exchange reactions, where ammonia ligands can be replaced by other ligands. A common example is the reaction with water:

[Co(H2O)6]2++6NH3⇌[Co(NH3)6]2++6H2O

This reaction illustrates the ability of ammonia to replace water molecules in the coordination sphere of cobalt. The solution typically changes from pink (hexaaquacobalt(II)) to a deep reddish-brown (hexaamminecobalt(II)) upon the formation of the complex .

Oxidation to Hexaamminecobalt(III)

Hexaamminecobalt(II) is readily oxidized to hexaamminecobalt(III), often observed as a color change in solution:

2[Co(NH3)6]2++H2O2→2[Co(NH3)6]3++2OH−

This reaction can occur spontaneously in the presence of air or can be accelerated using hydrogen peroxide as an oxidizing agent. The resulting hexaamminecobalt(III) complex appears yellow, contrasting with the reddish-brown color of hexaamminecobalt(II) .

Reaction with Hydroxide Ions

When hexaaquacobalt(II) ions react with hydroxide ions, a precipitate of cobalt(II) hydroxide can form:

[Co(H2O)6]2++2OH−→Co(OH)2(s)+6H2O

This precipitate can dissolve in excess hydroxide, leading to the formation of hexaamminecobalt(II):

Co(OH)2(s)+6NH3→[Co(NH3)6]2++2OH−

This demonstrates the dual role of ammonia as both a ligand and a base in these reactions .

Reaction with Carbonate Ions

Hexaamminecobalt(II) also reacts with carbonate ions, leading to the formation of cobalt carbonate precipitates:

Co2+(aq)+CO32−(aq)→CoCO3(s)

The precipitate formed is often described as a basic carbonate, which can further interact with other ligands present in solution .

Reaction with Chloride Ions

In the presence of concentrated hydrochloric acid, hexaaquacobalt(II) ions can undergo ligand exchange with chloride ions:

[Co(H2O)6]2++4Cl−⇌[CoCl4]2−+6H2O

This reaction results in a color change from pink to blue, indicating the formation of tetrachlorocobaltate(II). Adding water back into this solution will revert it to its original pink color due to the reversible nature of this reaction .

Eigenschaften

CAS-Nummer |

15365-75-0 |

|---|---|

Molekularformel |

CoH12N6-4 |

Molekulargewicht |

155.07 g/mol |

IUPAC-Name |

azanide;cobalt(2+) |

InChI |

InChI=1S/Co.6H2N/h;6*1H2/q+2;6*-1 |

InChI-Schlüssel |

WSRCQWPVBBOVSM-UHFFFAOYSA-N |

SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |

Kanonische SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |

Verwandte CAS-Nummern |

55494-92-3 (phosphate[1:1]) |

Synonyme |

Co-hexammine cation cobalt hexammine hexaamminecobalt(II) hexaamminecobalt(II) nitrate (1:1) hexaamminecobalt(II) phosphate (1:1) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.